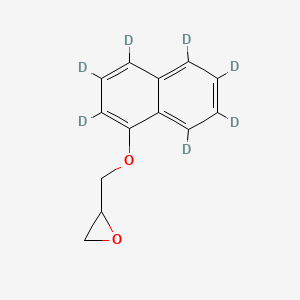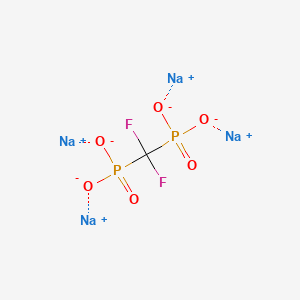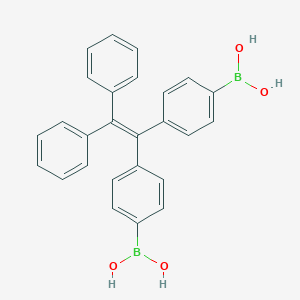
((2,2-Diphenylethene-1,1-diyl)bis(4,1-phenylene))diboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((2,2-Diphenylethene-1,1-diyl)bis(4,1-phenylene))diboronic acid: is a compound known for its unique properties and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ((2,2-Diphenylethene-1,1-diyl)bis(4,1-phenylene))diboronic acid typically involves the reaction of tetraphenylethene with boronic acid derivatives. One common method includes the use of tetrakis(triphenylphosphine)palladium as a catalyst in a Suzuki coupling reaction. The reaction is carried out in a mixture of 1,4-dioxane and water at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions: ((2,2-Diphenylethene-1,1-diyl)bis(4,1-phenylene))diboronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic esters.
Reduction: It can be reduced under specific conditions to yield different boronic acid derivatives.
Substitution: The compound can participate in substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Palladium-based catalysts are frequently employed in substitution reactions.
Major Products: The major products formed from these reactions include various boronic esters, reduced boronic acids, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Chemistry: ((2,2-Diphenylethene-1,1-diyl)bis(4,1-phenylene))diboronic acid is widely used in organic synthesis, particularly in Suzuki coupling reactions. It serves as a building block for the synthesis of complex organic molecules .
Biology and Medicine: Its unique properties make it suitable for use in diagnostic assays and other biomedical applications .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and other functional materials .
Mecanismo De Acción
The mechanism by which ((2,2-Diphenylethene-1,1-diyl)bis(4,1-phenylene))diboronic acid exerts its effects is primarily through its ability to form stable complexes with diols. This property is particularly useful in the detection of glucose, where the compound forms a complex with glucose molecules, leading to a measurable change in fluorescence . The molecular targets include glucose molecules, and the pathways involved are related to the formation of boronate esters .
Comparación Con Compuestos Similares
- 4,4′-(1,2-Diphenylethene-1,2-diyl)dibenzoic acid
- 4,4′-(1,2-Diphenylethene-1,2-diyl)diphenol
- 1,1-Dibromo-2,2-diphenylethylene
Uniqueness: ((2,2-Diphenylethene-1,1-diyl)bis(4,1-phenylene))diboronic acid is unique due to its aggregation-induced emission properties, which are not commonly found in similar compounds. This makes it particularly valuable in applications requiring fluorescence-based detection .
Propiedades
Fórmula molecular |
C26H22B2O4 |
|---|---|
Peso molecular |
420.1 g/mol |
Nombre IUPAC |
[4-[1-(4-boronophenyl)-2,2-diphenylethenyl]phenyl]boronic acid |
InChI |
InChI=1S/C26H22B2O4/c29-27(30)23-15-11-21(12-16-23)26(22-13-17-24(18-14-22)28(31)32)25(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-18,29-32H |
Clave InChI |
VOFODXVDWBSTOM-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)B(O)O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



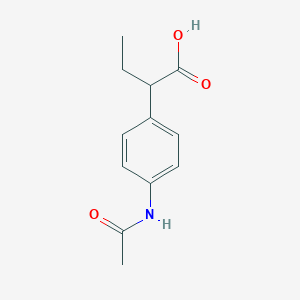

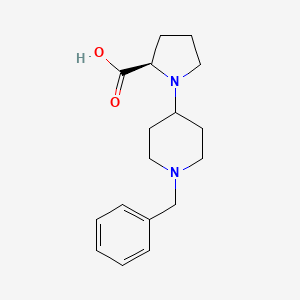
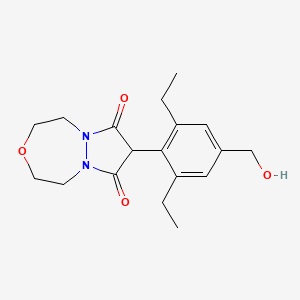
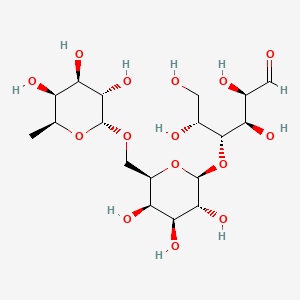

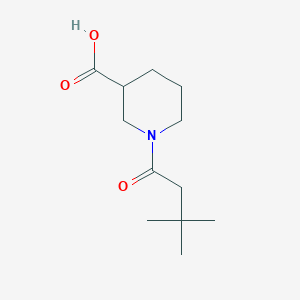
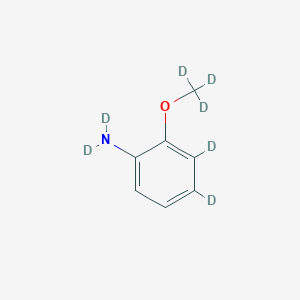
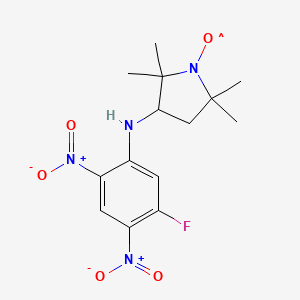
![[5-(4-Amino-2-oxohydropyrimidinyl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate, sodium salt, sodium salt](/img/structure/B13404840.png)

